molecular formula C25H29N5O B2942038 (4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021035-67-5

(4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2942038
CAS RN: 1021035-67-5
M. Wt: 415.541
InChI Key: FTYRUMVHWJZTOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H29N5O and its molecular weight is 415.541. The purity is usually 95%.
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Scientific Research Applications

Photovoltaic Material Research

This compound has been studied for its potential in photovoltaic material research . The presence of the dimethylamino group can contribute to the photophysical properties of materials, making them suitable for solar energy conversion. Researchers have investigated the electronic, structural, and reactivity aspects of similar molecules using density functional theory (DFT) to evaluate their suitability as photovoltaic materials .

Azo Dye Synthesis

Azo compounds, which contain a similar dimethylamino group, are widely used in the synthesis of dyes. These compounds are known for their bright colors and fast intramolecular charge transfer, making them applicable in the textile industry. The compound could potentially be used to create new azo dyes with unique properties .

Drug Manufacturing

The structural framework of this compound suggests its potential use in drug manufacturing. Compounds with dimethylamino phenyl groups have been associated with therapeutic uses such as antineoplastic, antioxidant, analgesic, anti-inflammatory, antiviral, and antitumor activities .

Material Science

In material science, the compound’s unique structure, which includes a pyridazinyl piperazine moiety, could be explored for creating new materials with specific mechanical or chemical properties. Its molecular framework could be beneficial in developing materials with high stability and reactivity .

Enzyme Assay Development

Compounds with a dimethylaminophenyl moiety have been used in assays for enzymes like apotryptophanase and tryptophanase. This compound could be similarly employed in developing chromogenic methods for enzyme activity quantification .

Antioxidant Activity Research

The dimethylaminophenyl group has been linked to significant antioxidant activity. Chalcones containing this moiety have shown maximum activity in various antioxidant assays. The compound could be a candidate for antioxidant activity research, contributing to the understanding of oxidative stress-related diseases .

Computational Chemistry

The compound’s complex structure makes it an interesting subject for computational chemistry studies. Researchers can use computational methods to predict its behavior in different environments, its interaction with other molecules, and its potential energy states .

Catalysis

The compound’s structure suggests potential use in catalysis. Its reactive sites could be utilized in catalytic processes to facilitate chemical reactions, which is a critical aspect of synthetic chemistry and industrial processes .

properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O/c1-18-5-6-21(17-19(18)2)23-11-12-24(27-26-23)29-13-15-30(16-14-29)25(31)20-7-9-22(10-8-20)28(3)4/h5-12,17H,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYRUMVHWJZTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Dimethylamino)phenyl)(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone

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